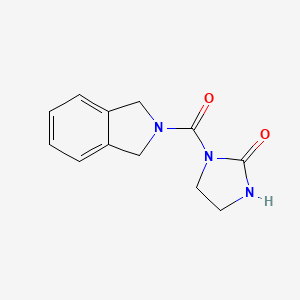

1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-(1,3-dihydroisoindole-2-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c16-11-13-5-6-15(11)12(17)14-7-9-3-1-2-4-10(9)8-14/h1-4H,5-8H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWSFKBIHPMHKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)N2CC3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Isoindole Core: The isoindole core can be synthesized through the cyclization of ortho-substituted benzylamines.

Attachment of Imidazolidinone Ring: The imidazolidinone ring is introduced via a condensation reaction between the isoindole derivative and a suitable imidazolidinone precursor under controlled conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the isoindole and imidazolidinone rings, leading to a variety of substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Key Observations:

- Coordination Behavior : Pyridyl-substituted imidazolidin-2-ones (e.g., compounds in ) act as bidentate ligands, coordinating through pyridine nitrogen and carbonyl oxygen. In contrast, the isoindole-fused target compound may exhibit altered coordination due to steric constraints from the fused ring system.

- Electronic Effects : Replacement of the carbonyl oxygen with sulfur (as in imidazolidine-2-thione derivatives) significantly increases metal-binding affinity, as seen in the anticancer complex 5j . The isoindole’s aromatic system could similarly modulate electron density at the carbonyl site.

- Steric and Solubility Properties : Substituents like methoxy or tert-butyl groups () enhance solubility or lipophilicity, whereas the isoindole’s planar structure may reduce solubility compared to pyridyl analogs.

Anticancer Activity:

- The Cu(II) complex of 1-(4-tert-butyl-2-pyridyl)imidazolidine-2-thione (5j) demonstrated potent cytotoxicity against human tumor cell lines (IC₅₀ values < 10 µM) . This activity was attributed to its “self-activating” nuclease behavior, facilitated by the thione group’s strong Cu(II) binding.

- In contrast, pyridyl-imidazolidin-2-one complexes (e.g., 10a–10c in ) showed moderate activity, suggesting that the carbonyl oxygen is less effective than sulfur in stabilizing reactive metal centers.

Structural Stability:

- Octahedral Cu(II) complexes with pyridyl-imidazolidin-2-one ligands (e.g., compound 9 in ) exhibit elongated Cu-Cl bonds (2.8254 Å), making them prone to dissociation in polar solvents. The isoindole’s rigidity might stabilize such complexes by reducing ligand flexibility.

Biological Activity

1-(2,3-Dihydro-1H-isoindole-2-carbonyl)imidazolidin-2-one, a heterocyclic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action based on available research.

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- CAS Number : 2097868-57-8

Synthesis Methods

The synthesis typically involves:

- Formation of Isoindole Core : Cyclization of ortho-substituted benzylamines.

- Attachment of Imidazolidinone Ring : Condensation reaction with suitable precursors under controlled conditions.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of similar compounds. For instance, derivatives containing imidazolidinone rings have shown promising antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites.

- Receptor Modulation : It may alter receptor functions through interactions with binding domains.

Research Findings and Case Studies

A comparative analysis of related compounds reveals that variations in ring structures significantly affect biological activity. For example:

| Compound | Structure | Antibacterial Activity |

|---|---|---|

| 1-(2,3-Dihydro-1H-Isoindole-2-carbonyl)piperidine | Piperidine Structure | Moderate |

| 1-(2,3-Dihydro-1H-Isoindole-2-carbonyl)tetrahydropyridine | Tetrahydropyridine Structure | High |

Research indicates that these compounds exhibit varying degrees of activity based on their structural features and functional groups .

Case Study: Antibacterial Screening

In a study evaluating the antibacterial properties of various heterocyclic compounds, it was found that those similar to this compound demonstrated significant inhibition zones against Escherichia coli and Staphylococcus aureus. The results were measured using the disc diffusion method, showcasing the compound's potential as a lead in antibiotic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.